molecular formula C5H8O3 B129841 Acetoxyacetone CAS No. 592-20-1

Acetoxyacetone

Cat. No.: B129841
CAS No.: 592-20-1
M. Wt: 116.11 g/mol
InChI Key: DBERHVIZRVGDFO-UHFFFAOYSA-N
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Description

Acetoxyacetone, also known as 2-oxopropyl acetate, is a chemical compound with the molecular formula C5H8O3. It is a clear, pale yellow to amber liquid with a fruity, buttery odor. This compound is a carboxylic ester and a ketone, making it a versatile building block in the synthesis of various pharmaceutical and organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetoxyacetone can be synthesized through several methods. One common synthetic route involves the reaction of (2-methyloxiran-2-yl)methanol with lead tetraacetate. This reaction proceeds under mild conditions and yields this compound as a product .

Industrial Production Methods: In industrial settings, this compound is produced by the esterification of acetic acid with acetone in the presence of an acid catalyst. The reaction is typically carried out at elevated temperatures and pressures to achieve high yields. The product is then purified by distillation under reduced pressure to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Acetoxyacetone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Acetoxyacetone is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of acetoxyacetone involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its molecular targets include enzymes and other proteins involved in metabolic pathways. This compound can form covalent bonds with these targets, leading to changes in their activity and function .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual functional groups (ester and ketone), which provide it with a wide range of reactivity and applications. Its ability to participate in both nucleophilic and electrophilic reactions sets it apart from other similar compounds .

Properties

IUPAC Name

2-oxopropyl acetate
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InChI

InChI=1S/C5H8O3/c1-4(6)3-8-5(2)7/h3H2,1-2H3
Source PubChem
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InChI Key

DBERHVIZRVGDFO-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC(=O)C
Source PubChem
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Molecular Formula

C5H8O3
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DSSTOX Substance ID

DTXSID3060459
Record name 1-(acetyloxy)-2-Propanone
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Molecular Weight

116.11 g/mol
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Physical Description

Pale yellow to amber liquid with a nutty odor; [Acros Organics MSDS]
Record name Acetoxyacetone
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Boiling Point

66.00 °C. @ 12.00 mm Hg
Record name Acetoxyacetone
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Solubility

slightly
Record name Acetoxyacetone
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Vapor Pressure

1.0 [mmHg]
Record name Acetoxyacetone
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CAS No.

592-20-1
Record name 1-(Acetyloxy)-2-propanone
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Record name Acetoxyacetone
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Record name Acetoxyacetone
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Record name 2-Propanone, 1-(acetyloxy)-
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Record name 1-(acetyloxy)-2-Propanone
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Record name Acetonyl acetate
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Record name ACETOXYACETONE
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Record name Acetoxyacetone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of Acetoxyacetone in organic synthesis?

A1: this compound serves as a valuable reagent in organic synthesis. One notable application is its role as a trimethylenemethane dipole surrogate in a three-component 1,3-difunctionalization reaction. This reaction sequence involves selective γ-deprotonation, α-alkylation, and a unique palladium(0)-catalyzed branch-selective allylic alkylation. [] Additionally, this compound acts as a building block in synthesizing fully substituted 1,3,4-oxadiazoles through an efficient, green, one-pot, three-component reaction involving aromatic carboxylic acids and N-Isocyanimino-triphenylphosphorane in water. [, ]

Q2: How is this compound formed as a byproduct in food chemistry?

A2: this compound has been identified as a volatile compound in heated fats and oils containing linoleic acid. Specifically, it was found in heated linoleic acid esterified propoxylated glycerol (EPG-08 linoleate). [] While the exact formation mechanism in this context needs further investigation, it likely stems from the oxidative and thermal decomposition processes occurring during heating.

Q3: Can you elaborate on the role of this compound in the context of palladium-catalyzed reactions?

A3: this compound plays a crucial role in understanding the mechanism of palladium-catalyzed reactions involving olefins. Research indicates that during the Pd(II)-catalyzed oxo-acyloxylation of olefins, this compound (α-acetoxyacetone) is generated through a palladium enolate intermediate. This pathway diverges from the formation of methyl ketone products, which proceed through the commonly proposed alkylperoxide intermediates followed by 1,2-hydride migration. []

Q4: What are the identified volatile compounds associated with this compound in pineapple?

A4: Analysis of pineapple volatiles revealed this compound alongside other compounds such as dimethyl malonate, trans-tetrahydro-α,α,trimethyl-5-vinyl fur-furyl alcohol, methyl cis-(4?)-octenoate, γ-butyrolactone, methyl β-hydroxybutyrate, and various esters of hexanoic and octanoic acids. [] Further research into potential biogenetic pathways for these compounds within the pineapple matrix could provide insights into their formation and significance.

Q5: How does this compound contribute to understanding atmospheric chemistry?

A5: this compound is a significant product in the atmospheric oxidation of specific unsaturated acetates. For example, it is a primary product of the reaction of 2-methyl-2-propenyl acetate (MPA) with atmospheric oxidants like O3, OH, Cl, and NO3 radicals. [] Studying these reactions helps us understand the fate and impact of unsaturated acetates in the atmosphere, particularly in forming secondary organic aerosols.

Q6: Are there any known instances of this compound being used as a starting material in synthetic transformations?

A6: Research highlights the use of this compound derivatives, specifically 1-Carbamoyl-2-oxopropyl acetate derivatives, as starting materials for synthesizing more complex molecules. This transformation involves a methylene acetoxylation process using (diacetoxyiodo)benzene (DIB) as the oxidant. [] This methodology showcases the potential of this compound derivatives in developing efficient synthetic routes for valuable compounds.

Q7: Has this compound been identified in any other natural sources besides pineapple?

A7: While the provided research highlights pineapple as a source of this compound, [] further investigation is needed to determine its presence in other natural sources. Exploring this aspect could uncover potential biological roles or contribute to understanding the flavor profiles of various fruits and plants.

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